1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride
Description
Properties
IUPAC Name |
1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRLDPCXZIZLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094748-09-9 | |
| Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with reagents such as sodium azide or azidotrimethylsilane under microwave irradiation. This process leads to the formation of the desired pyrrolo[3,4-c]pyridin-3-one structure through cycloaddition and ring expansion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyridin-3-one oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H7ClN2O
- Molecular Weight : 174.6 g/mol
- CAS Number : 69983585
The structure of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride features a pyrrolopyridine core, which is known for its diverse biological activities.
Pharmacological Potential
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit various pharmacological activities:
- Analgesic and Sedative Effects : A study synthesized new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones that demonstrated significant analgesic activity in animal models. These compounds showed efficacy comparable to morphine in certain tests while exhibiting lower toxicity levels. The structure-activity relationship established in this research suggests that modifications to the alkoxy substituents influence analgesic potency .
- Anticancer Activity : Compounds based on the pyrrolopyridine structure have been investigated for their potential as Bub1 kinase inhibitors. These inhibitors are valuable in treating proliferative disorders such as cancer by controlling cell division .
Neuropharmacological Research
The compound's derivatives have been explored for their activity at nicotinic acetylcholine receptors (nAChRs). Specifically, research highlights their role in cognitive enhancement and potential therapeutic effects for cognitive deficits associated with schizophrenia . The ability of these compounds to modulate nAChRs suggests they could be beneficial in developing treatments for neurodegenerative diseases.
Insecticidal Properties
Recent studies have also focused on the larvicidal activity of pyrrolo[3,4-c]pyridine derivatives against mosquito larvae. This application is critical in vector control for diseases such as malaria and dengue fever. The research indicates that specific structural modifications enhance insecticidal efficacy .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Synthesis of Pyrrolo[3,4-c]pyridine Derivatives | New derivatives exhibited analgesic properties superior to traditional analgesics like aspirin. | Pain management therapies |
| Bub1 Kinase Inhibitors | Identified compounds showed promise in reducing tumor growth in preclinical models. | Cancer treatment |
| nAChR Modulation | Compounds improved cognitive performance in animal models. | Treatment for cognitive deficits |
| Mosquito Larvicidal Activity | Certain derivatives demonstrated effective larvicidal action against mosquito larvae. | Vector control strategies |
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and pharmacological differences between 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride and related pyrrolo-pyridine derivatives:
Structural and Functional Differences
- Salt Forms : Hydrochloride salts improve solubility for in vivo studies compared to neutral analogs like 4-alkoxy derivatives, which require formulation adjuvants .
- Ring Saturation : Hexahydro derivatives (e.g., rac-3aR,6aS-methyl compound) enhance conformational rigidity, making them suitable for targeting stereospecific enzymes .
Pharmacological Comparisons
- Analgesic Activity : 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones demonstrate superior analgesic activity to acetylsalicylic acid in murine models, whereas this compound’s role is primarily as a synthetic intermediate .
- CNS Applications : The hexahydro analog from Enamine Ltd. is utilized in chiral drug synthesis, reflecting its utility in CNS disorders, while the target compound’s applications remain broader but less specialized .
Biological Activity
1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C7H7ClN2O, with a molecular weight of approximately 170.60 g/mol. Its structure features a fused pyrrole and pyridine ring system with a carbonyl group, which influences its reactivity and biological properties .
Research indicates that this compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors that mediate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens .
Biological Activities
This compound exhibits a range of biological activities:
- Antitumor Activity : Compounds within the pyrrolo[3,4-c]pyridine class have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity to non-cancerous cells .
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication. For example, studies on pyrrolo[3,4-c]pyridine derivatives indicated significant activity against HIV-1 .
- Antimycobacterial Activity : Research has also indicated that certain derivatives possess activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable scaffold in drug design:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves multi-step reactions, including cyclization and salt formation. For example, a related compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized via acid-catalyzed salt formation using 1.0 M HCl at 50°C, achieving a 52.7% yield after filtration and drying . Optimizing temperature (e.g., 0–50°C gradient), stoichiometry of HCl, and crystallization conditions (e.g., cold mother liquor rinsing) can enhance purity and yield.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For instance, NMR (400 MHz, DMSO-d6) of a structurally similar compound revealed distinct peaks for aromatic protons (δ 7.84–9.39 ppm), methyl groups (δ 1.73 ppm), and ethoxy substituents (δ 3.79 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy should complement NMR to confirm molecular weight (e.g., 239.8 g/mol for CHNO·HCl) and functional groups .
Q. What are the key purity criteria and impurity profiling strategies for this compound?
- Methodological Answer : Purity assessment requires HPLC/UV (e.g., 95% purity threshold) and identification of process-related impurities. For example, impurities in pyrrolopyridine derivatives may include halogenated byproducts (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride), which can be quantified using reference standards (25–100 mg batches) . Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) should monitor degradation products.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrrolopyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. non-active results) may arise from stereochemical variations or assay conditions. For example, the (R)- and (S)-enantiomers of a pyrrolidin-2-one hydrochloride showed divergent inhibitory effects on kinase targets . Validate activity via dose-response curves, orthogonal assays (e.g., SPR for binding affinity), and computational docking to confirm target engagement.
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : SAR studies require systematic modifications:
- Core structure : Compare pyrrolo[3,4-c]pyridinone with pyrrolo[2,3-b]pyridine derivatives to assess ring-fusion effects on solubility .
- Substituents : Introduce halogens (e.g., 6-fluoro or 5-chloro groups) or alkyl chains (e.g., propyl) to evaluate steric/electronic impacts on receptor binding .
- Salt forms : Compare hydrochloride vs. free base pharmacokinetics in vitro (e.g., Caco-2 permeability) .
Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Critical parameters include:
- Reagent selection : Replace air-sensitive catalysts (e.g., Pd(PPh)) with robust alternatives for cross-coupling steps .
- Workup optimization : Use continuous flow chemistry for acid-mediated cyclization to improve reproducibility .
- Crystallization control : Implement anti-solvent addition (e.g., MTBE) to prevent oiling out during HCl salt formation .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectral data between batches?
- Methodological Answer : Contradictory NMR/XRD results may arise from polymorphic forms or residual solvents. For example, DMSO-d6 in NMR can mask proton signals if not fully deuterated . Mitigate by:
- Standardizing protocols : Use identical deuterated solvents and drying times.
- Advanced analytics : Employ -NMR or dynamic vapor sorption (DVS) to detect hydrate/anhydrate forms .
Q. What strategies validate the biological relevance of in silico predictions for this compound?
- Methodological Answer : Computational models (e.g., molecular dynamics simulating target binding) must align with wet-lab data. For instance, if a docking study predicts PI3Kδ inhibition (IC < 100 nM), confirm via kinase panel assays and cellular proliferation studies (e.g., using Jurkat T-cells) . Use cheminformatics tools (e.g., Schrodinger’s QikProp) to prioritize compounds with favorable ADMET profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
